3,5-difluoro-1H-indole
Description
3,5-Difluoro-1H-indole is a fluorinated indole derivative characterized by fluorine atoms at positions 3 and 5 of the aromatic indole ring. Indoles are heterocyclic aromatic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The substitution of fluorine atoms at specific positions significantly alters the electronic and steric properties of the molecule, influencing its chemical reactivity, solubility, and biological interactions .
Fluorine’s high electronegativity and small atomic radius make it a strategic substituent in medicinal chemistry, as it can enhance metabolic stability, modulate lipophilicity, and improve target binding affinity. These analogs highlight the importance of substitution patterns in determining physicochemical and biological properties.
Properties
Molecular Formula |
C8H5F2N |
|---|---|
Molecular Weight |
153.13 g/mol |
IUPAC Name |
3,5-difluoro-1H-indole |
InChI |
InChI=1S/C8H5F2N/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-4,11H |
InChI Key |
PMPRTCGOGHCDOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-difluoro-1H-indole typically involves the fluorination of indole derivatives. One common method is the electrophilic fluorination of 1H-indole using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced fluorinating agents can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 3,5-Difluoro-1H-indole undergoes various chemical reactions, including:
Electrophilic Substitution: The fluorine atoms on the indole ring make it more reactive towards electrophilic substitution reactions, such as nitration and sulfonation.
Nucleophilic Substitution: The compound can also participate in nucleophilic substitution reactions, particularly at the fluorinated positions.
Oxidation and Reduction: this compound can be oxidized to form corresponding oxides or reduced to yield hydrogenated derivatives
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride
Major Products Formed:
Nitration: Formation of 3,5-difluoro-2-nitro-1H-indole.
Sulfonation: Formation of 3,5-difluoro-2-sulfonyl-1H-indole.
Oxidation: Formation of this compound oxides.
Reduction: Formation of 3,5-difluoro-1H-indoline
Scientific Research Applications
3,5-Difluoro-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties
Mechanism of Action
The mechanism of action of 3,5-difluoro-1H-indole involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to specific receptors or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
*Calculated based on molecular formula C₈H₅F₂N.
Electronic and Steric Effects
- Fluorine vs. Chlorine: The 3,5-difluoro substitution offers a balance between electron withdrawal and minimal steric hindrance compared to 3,5-dichloro-1H-indole.
- Fluorine vs. Bromine : Bromine in 7-bromo-4,5-difluoro-1H-indole introduces a heavier halogen, increasing molecular weight and polarizability. This can improve binding affinity in hydrophobic pockets but may reduce metabolic stability ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
